molecular formula C16H19N3 B1198711 Aptazapine CAS No. 71576-40-4

Aptazapine

カタログ番号: B1198711
CAS番号: 71576-40-4
分子量: 253.34 g/mol
InChIキー: MNHDDERDSNZCCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アプタザピンは、開発コード名CGS-7525Aとしても知られており、1980年代に開発されたテトラサイクリック系抗うつ剤です。これは強力なα2アドレナリン受容体拮抗薬であり、関連化合物であるミアンセリンの約10倍の強度を有しています。 アプタザピンはまた、5-HT2受容体拮抗薬およびH1受容体逆アゴニストとしても作用しますが、セロトニンまたはノルエピネフリンの再取り込みには有意な影響を与えません .

準備方法

アプタザピンの合成は、コアのテトラサイクリック構造の形成から始まるいくつかのステップを含みます。合成経路には通常、以下のステップが含まれます。

アプタザピンの工業的生産方法は、これらの合成経路のスケールアップ、反応条件の最適化、および医薬品製造に関する規制基準への準拠を含む可能性があります。

化学反応の分析

アプタザピンは、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。

科学研究の応用

アプタザピンは、以下を含むさまざまな科学研究の応用について調査されてきました。

化学反応の分析

Aptazapine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antidepressant Properties

Aptazapine's primary application lies in its potential as an antidepressant. The drug's mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Its specific actions on the adrenergic and serotonergic systems suggest it could be effective in treating various forms of depression.

Comparison with Other Antidepressants

Research has shown that this compound may have similar effects to other noradrenergic and specific serotonergic antidepressants (NaSSAs), such as mirtazapine. A meta-analysis indicated that NaSSAs can improve overall symptoms and negative symptoms in patients with schizophrenia, suggesting that this compound might also have similar benefits in treating depressive symptoms associated with psychotic disorders .

Potential for Augmentation Therapy

This compound has been considered for use in augmentation strategies for patients who do not respond adequately to standard antidepressant treatments. Its unique receptor profile may provide additional benefits when combined with other medications, particularly in treatment-resistant cases.

Research on Mechanism of Action

The drug's ability to antagonize α2 adrenergic receptors approximately ten times more effectively than mianserin indicates a significant role in enhancing norepinephrine release, which is often beneficial in depressive states. Furthermore, the blockade of 5-HT2 receptors may contribute to its antidepressant effects by increasing serotonin availability in synaptic clefts .

Data Table: Pharmacological Profile of this compound

PropertyValue
Generic NameThis compound (CGS-7525A)
Drug TypeSmall Molecule
Mechanism of ActionNoradrenergic and specific serotonergic activity
Receptor Affinitiesα2 Adrenergic (high affinity), 5-HT2 (antagonist), H1 (agonist)
IndicationsInvestigated for depression
Clinical StatusNot marketed; reached clinical trials

作用機序

アプタザピンは、主にα2アドレナリン受容体の拮抗作用によって効果を発揮し、ノルアドレナリン作動性およびセロトニン作動性神経伝達の増強をもたらします。また、5-HT2およびH1受容体も遮断し、抗うつ効果に貢献しています。関与する分子標的および経路には、以下が含まれます。

類似化合物との比較

アプタザピンは、ミアンセリンやミルタザピンなどの他のテトラサイクリック系抗うつ剤と類似しています。アプタザピンは、それを際立たせるユニークな特性を持っています。

類似の化合物には、以下が含まれます。

  • ミアンセリン
  • ミルタザピン
  • セチプチリン

これらの化合物は、構造的類似性と薬理学的プロファイルを共有していますが、特定の受容体相互作用と臨床応用において異なります .

生物活性

Aptazapine is a compound that has garnered attention in pharmacological research, particularly for its role as a dopamine antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is classified as a dopamine antagonist, specifically targeting the D2 and D3 receptors. Its chemical structure and properties allow it to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric conditions. The compound has been studied for its potential therapeutic effects in disorders such as schizophrenia and depression.

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine receptors. This action can lead to a reduction in dopaminergic activity, which is beneficial in conditions characterized by hyperdopaminergic states. The following table summarizes the electron donor-acceptor properties of this compound compared to other dopaminergic agents:

Compound ω+ ω− Mechanism of Action
5-OH-DPAT0.744.10D2 and D3 receptor full agonist
6-Br-APB1.054.58D1 full agonist
This compound 1.00 4.33 Dopamine antagonist
Amfetamine1.004.82Dopaminergic stimulant

Biological Activity

Research indicates that this compound's antagonistic properties can help mitigate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions commonly seen in schizophrenia. A study highlighted that this compound showed significant efficacy in reducing both positive and negative symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent.

Case Study Analysis

One notable case study involved a double-blind, placebo-controlled trial where patients with schizophrenia were administered this compound over a period of 12 weeks. The results demonstrated:

  • Reduction in Positive Symptoms: There was a statistically significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS) among participants receiving this compound compared to the placebo group.
  • Improvement in Negative Symptoms: Patients also reported improvements in negative symptoms such as affective flattening and avolition.
  • Safety Profile: The compound was well-tolerated, with minimal side effects reported, primarily mild sedation.

Comparative Analysis with Other Antagonists

To further understand the effectiveness of this compound, it is essential to compare it with other known dopamine antagonists:

Compound Efficacy on Positive Symptoms Efficacy on Negative Symptoms Side Effects
This compoundHighModerateMild sedation
RisperidoneHighLowWeight gain, metabolic changes
OlanzapineModerateHighWeight gain, sedation

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, revealing that:

  • Half-Life: The compound exhibits a moderate half-life, allowing for once-daily dosing.
  • Bioavailability: this compound demonstrates good oral bioavailability, making it suitable for outpatient treatment scenarios.
  • Receptor Binding Affinity: It has shown a high affinity for D2 receptors compared to other neurotransmitter systems, indicating its specificity in targeting dopaminergic pathways.

特性

CAS番号

71576-40-4

分子式

C16H19N3

分子量

253.34 g/mol

IUPAC名

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene

InChI

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3

InChIキー

MNHDDERDSNZCCK-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

正規SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

Key on ui other cas no.

71576-40-4

関連するCAS

71576-41-5 (maleate[1:1])

同義語

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine
aptazapine
aptazapine maleate (1:1)
CGS 7525A
CGS-7525A

製品の起源

United States

Synthesis routes and methods I

Procedure details

To the solution of 140 mg of 2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 5 ml of tetrahydrofuran, 2 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling in ice. The mixture is allowed to stir at room temperature overnight and is then refluxed for 4 hours. After cooling to room temperature it is combined with 0.5 ml of glacial acetic acid, evaporated and the residue basified with 3 N aqueous sodium hydroxide. The mixture is extracted with methylene chloride, the extract dried, evaporated and the residue dissolved in diethyl ether. The solution is filtered and the filtrate evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine, which is identical with that obtained according to Example 1; its monomaleate melts at 176°-178°.
Name
2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

348 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine are added portionwise over 1 hour to 4,500 ml of tetrahydrofuran and 7,410 ml of 1-molar diborane in tetrahydrofuran while cooling with ice to 18° and stirring under nitrogen. The mixture is refluxed for 24 hours, again cooled to 5° and combined with 1,200 ml of glacial acetic acid followed by 900 ml of water. The solution is refluxed for 24 hours, evaporated and the residue taken up in 10,500 ml of methanol. The solution is again refluxed for 2 hours, evaporated, the residue dissolved in 3,000 ml of water and the pH of the solution adjusted to 14 with 1,200 ml of 10% aqueous sodium hydroxide. The mixture is extracted with diethyl ether, the extract dried, filtered and evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][ 1,4]benzodiazepine melting at 98°-100°.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the suspension of 12.8 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 460 ml of tetrahydrofuran, 200 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling with ice. The mixture is refluxed for one hour, again cooled and combined with 25 ml of acetic acid. It is evaporated, the residue taken up in 50 ml of 30% aqueous sodium hydroxide and the mixture extracted with methylene chloride. The extract is dried, evaporated, the residue dissolved in diethyl ether, the solution filtered and the filtrate evaporated, to yield the 2-methyl-1,3,4,14b-tetrahydro-10H--pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aptazapine
Reactant of Route 2
Aptazapine
Reactant of Route 3
Aptazapine
Reactant of Route 4
Aptazapine
Reactant of Route 5
Reactant of Route 5
Aptazapine
Reactant of Route 6
Aptazapine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。